molecular formula C16H13N3O2 B13876433 4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid CAS No. 62294-86-4

4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid

Cat. No.: B13876433
CAS No.: 62294-86-4
M. Wt: 279.29 g/mol
InChI Key: XNKBKIFWYGHOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid is a synthetic bipartite hybrid compound designed for pharmaceutical and biological research. Its molecular structure strategically incorporates a quinoxaline heterocycle, known for its wide spectrum of biological activities, linked to a para-aminobenzoic acid (PABA) moiety . The quinoxaline scaffold is a recognized pharmacophore in medicinal chemistry, documented to exhibit antibacterial, antifungal, antiviral, and anticancer properties . The PABA component serves as a critical building block in drug design and is a precursor in bacterial folate synthesis . This molecular hybridization approach aims to create novel compounds with enhanced efficacy and potential multi-target mechanisms of action for investigating new therapeutic agents . Key Research Applications: - Antimicrobial Research: Quinoxaline-PABA hybrids have demonstrated significant activity against various Gram-positive and Gram-negative bacteria in preliminary studies, making them valuable scaffolds for developing new antibacterial agents . The structure may interfere with bacterial folate metabolism, a pathway targeted by sulfonamide drugs which are PABA analogues . - Oncology Research: Derivatives of quinoxaline have shown promising cytotoxicity against various cancer cell lines, positioning this compound as a candidate for antitumor mechanism of action studies and the development of novel chemotherapeutic agents . - Chemical Biology & Drug Discovery: Researchers utilize this compound as a core structure for derivatization and structure-activity relationship (SAR) studies. Its synthetic versatility allows for further functionalization to explore interactions with biological targets like enzymes and cellular receptors . Handling and Storage: For long-term stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C . As with all chemicals, researchers should consult the Safety Data Sheet (SDS) prior to use and employ appropriate safety precautions. Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

62294-86-4

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-(quinoxalin-2-ylmethylamino)benzoic acid

InChI

InChI=1S/C16H13N3O2/c20-16(21)11-5-7-12(8-6-11)17-9-13-10-18-14-3-1-2-4-15(14)19-13/h1-8,10,17H,9H2,(H,20,21)

InChI Key

XNKBKIFWYGHOJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Synthesis of Quinoxaline Core

Quinoxaline derivatives are commonly synthesized by the condensation of o-phenylenediamine with α-ketocarboxylic acids or their derivatives. This method facilitates the formation of the quinoxaline ring system, which is crucial for the target compound.

  • For example, El Newahie et al. describe the preparation of quinoxaline intermediates by reacting o-phenylenediamine with α-ketocarboxylic acids under reflux conditions, often followed by chlorination using thionyl chloride to activate intermediates for further reactions.

Preparation of 4-Aminomethylbenzoic Acid Intermediates

The synthesis of 4-aminomethylbenzoic acid, a key intermediate, can be achieved via the following steps:

  • Starting from 4-carboxyl benzaldehyde or its alkyl esters, oximation is performed by reaction with hydroxylamine hydrochloride to yield 4-carboxyl benzaldehyde oxime or its lactone.
  • Catalytic hydrogenation of the oxime in aqueous sodium hydroxide solution using palladium on carbon (Pd/C) as a catalyst under hydrogen pressure results in 4-aminomethylbenzoic acid with high purity and yield (up to 99.9% purity and 93.5% yield reported).
  • The catalytic reduction is typically carried out at room temperature under hydrogen pressure (~10 kg/cm²) with stirring.
Table 1: Key Reaction Conditions for 4-Aminomethylbenzoic Acid Preparation
Step Reagents/Conditions Outcome
Oximation 4-carboxyl benzaldehyde + hydroxylamine hydrochloride, 25–35°C, 2 h, stirring 4-carboxyl benzaldehyde oxime
Catalytic Hydrogenation Pd/C catalyst (5% wt), NaOH aqueous solution, H2 pressure 10 kg/cm², room temp, 3–3.5 h 4-aminomethylbenzoic acid, 93.5% yield, 99.9% purity
Neutralization and Isolation Addition of HCl to pH 7, filtration, drying Pure product obtained

Variations in NaOH equivalents during hydrogenation affect yield and purity, with optimal amounts around 3.5–10 equivalents.

Coupling to Form 4-{[(Quinoxalin-2-yl)methyl]amino}benzoic Acid

  • The 4-aminomethylbenzoic acid intermediate is reacted with quinoxalin-2-ylmethyl derivatives to form the target compound through nucleophilic substitution or condensation reactions.
  • Reaction conditions may involve refluxing in suitable solvents or microwave irradiation to enhance reaction rates and minimize by-products.
  • The coupling often requires controlled pH and temperature to optimize product formation and purity.

Alternative Synthetic Approaches and Derivative Preparations

  • Some literature reports the synthesis of quinoxaline derivatives via hydrazine intermediates and subsequent cyclization, which may be adapted for related compounds.
  • Bromination and substitution reactions on quinoxaline rings can be used to introduce various substituents before coupling with benzoic acid derivatives.

Research Findings and Optimization Notes

  • The catalytic hydrogenation step is critical for high yield and purity of the 4-aminomethylbenzoic acid intermediate.
  • Using Pd/C catalyst with controlled NaOH concentration and hydrogen pressure optimizes the reduction of oxime to amine.
  • Reaction monitoring by pH adjustment and filtration ensures product isolation with minimal impurities.
  • Elevated temperature or microwave-assisted synthesis can accelerate coupling reactions between the quinoxaline moiety and the benzoic acid derivative, improving overall efficiency.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Conditions Yield (%) Purity (%) Reference
1 Quinoxaline ring synthesis o-Phenylenediamine + α-ketocarboxylic acid, reflux N/A N/A
2 Oximation of 4-carboxyl benzaldehyde Hydroxylamine hydrochloride, 25–35°C, 2 h ~99.5 99.0
3 Catalytic hydrogenation Pd/C (5%), NaOH, H2 (10 kg/cm²), room temp, 3 h 93.5 99.9
4 Coupling with quinoxalin-2-ylmethyl amine Reflux or microwave, pH control Variable High

Chemical Reactions Analysis

Types of Reactions

4-(quinoxalin-2-ylmethylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-(quinoxalin-2-ylmethylamino)benzoic acid involves its interaction with various molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interfere with microbial cell wall synthesis, making it effective against certain bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include:

  • 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids (e.g., 2-hydroxy-4-methyl-3-(4,6-dimethylbenzothiazolylazo)benzoic acid): These feature a benzothiazole-azo group instead of quinoxaline, introducing distinct electronic and steric effects .
  • 3-Amino-2-phenylquinazolin-4(3H)-one: A quinazoline derivative with a fused benzene ring, altering planarity and hydrogen-bonding capacity compared to quinoxaline .
  • 2-Amino-4-chlorobenzoic acid: A simpler benzoic acid derivative lacking the quinoxaline moiety but sharing intramolecular hydrogen-bonding motifs .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid Benzoic acid Quinoxaline-methylamino ~297.3
2-Hydroxy-4-methyl-3-(benzothiazolylazo)benzoic acid Benzoic acid Benzothiazole-azo, methyl ~357.4
3-Amino-2-phenylquinazolin-4(3H)-one Quinazoline Phenyl, amino ~251.3
2-Amino-4-chlorobenzoic acid Benzoic acid Chloro, amino ~171.6
Crystallographic and Spectroscopic Features
  • Planarity: 2-Amino-4-chlorobenzoic acid adopts a nearly planar conformation (deviation: 0.097 Å) with intramolecular N–H···O hydrogen bonds . The quinoxaline analogue likely exhibits greater planarity due to conjugated π-systems, enhancing crystallinity.
  • Spectroscopy: Benzothiazole-azo compounds show strong UV-Vis absorption at 400–500 nm (azo n→π* transitions) , whereas quinoxaline derivatives absorb at 300–350 nm (quinoxaline π→π* transitions).

Biological Activity

4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, cholinesterase inhibition, and antibacterial effects, supported by relevant research findings and data.

Anticancer Activity

Research has shown that quinoxaline derivatives exhibit significant anticancer properties. The compound 4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid is part of a broader class of quinoxaline-based compounds evaluated for their efficacy against various cancer cell lines.

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that quinoxaline derivatives exhibited potent cytotoxicity against human liver cancer cell lines (Hep G2) and colorectal cancer cell lines (HCT116). The IC50 values for several derivatives were reported, with some compounds showing values as low as 7.8 µM against HCT116 cells, indicating strong anticancer potential .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes the induction of apoptosis and disruption of the cell cycle, particularly arresting cells at the G2/M phase . This suggests that 4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid could be a lead compound for further development in cancer therapy.
  • Comparative Efficacy : In comparative studies, certain derivatives showed greater efficacy than standard chemotherapeutic agents like doxorubicin, with IC50 values indicating superior potency against specific cancer types .

Cholinesterase Inhibition

The inhibition of cholinesterase enzymes is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

Findings

  • Inhibitory Activity : Compounds related to para-aminobenzoic acid (PABA) have demonstrated significant cholinesterase inhibition. For instance, derivatives exhibited IC50 values ranging from 2.67 µM to 5.85 µM against acetylcholinesterase (AChE), suggesting that modifications to the quinoxaline scaffold could enhance this activity .
  • Binding Affinity : Molecular docking studies indicate favorable binding interactions between these compounds and the active sites of cholinesterases, which could be leveraged to design more potent inhibitors .

Antibacterial Activity

The antibacterial properties of quinoxaline derivatives have also been explored.

Research Insights

  • Zone of Inhibition : A study reported that certain quinoxaline sulfonamide derivatives displayed substantial antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 15 mm .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aminophenyl ring was found to enhance antibacterial activity, while electron-withdrawing groups reduced efficacy . This information is vital for guiding future synthetic efforts to optimize antibacterial properties.

Summary Table of Biological Activities

Biological ActivityTargetIC50 ValueReference
AnticancerHCT1167.8 µM
Cholinesterase InhibitionAChE2.67 µM
AntibacterialS. aureus15 mm ZOI

Q & A

Basic: What are the established synthetic routes for 4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves coupling quinoxaline-2-carbaldehyde with 4-aminobenzoic acid derivatives via reductive amination or nucleophilic substitution. For example:

React quinoxalin-2-ylmethylamine with 4-nitrobenzoic acid, followed by nitro group reduction .

Optimize pH (6–8) and temperature (60–80°C) to enhance coupling efficiency.

Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) .
Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via 1H^1H-NMR (e.g., aromatic proton splitting patterns at δ 7.5–8.5 ppm) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (quinoxaline ring: δ 8.1–8.9 ppm) and carboxyl groups (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 310.1) .
  • X-ray Crystallography : Resolve structural ambiguities via single-crystal diffraction (space group P21_1/c, monoclinic system) .
  • HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced: How can researchers address discrepancies between computational predictions and experimental observations in physicochemical properties?

Methodological Answer:

Validate predicted logP (e.g., ACD/Labs Percepta) against experimental shake-flask assays .

Compare DFT-calculated solubility with experimental values via gravimetric analysis in DMSO/water mixtures.

Resolve crystallinity conflicts using differential scanning calorimetry (DSC) to detect polymorphs .

Cross-verify pKa estimates (predicted ~3.5 for -COOH) with potentiometric titration .

Advanced: What strategies enhance biological activity while maintaining solubility via quinoxaline moiety modifications?

Methodological Answer:

Introduce hydrophilic groups (e.g., hydroxyl, sulfonamide) at the quinoxaline 3-position to improve aqueous solubility without compromising receptor binding .

Perform SAR studies using in vitro enzyme inhibition assays (e.g., kinase targets) .

Assess logD (octanol-water distribution) to balance lipophilicity and membrane permeability .

Basic: What in vitro models validate the compound’s mechanism of action?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (IC50_{50} determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled competitors) for GPCR targets .
  • Cellular Uptake : Fluorescence microscopy with labeled derivatives to track subcellular localization .

Advanced: How can advanced crystallization techniques resolve challenges in X-ray diffraction analysis?

Methodological Answer:

Screen crystallization conditions using vapor diffusion (e.g., 30% PEG 4000, 0.1 M Tris-HCl pH 8.5) .

Add co-crystallization agents (e.g., divalent metal ions) to stabilize lattice interactions.

Resolve twinning issues by optimizing cooling rates (0.5°C/hr) and seeding techniques .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Storage : Keep at −20°C under inert gas (argon) to prevent carboxyl group oxidation .
  • Light Sensitivity : Protect from UV exposure using amber vials to avoid quinoxaline ring degradation .
  • pH Stability : Avoid prolonged exposure to alkaline conditions (pH >9) to prevent esterification .

Advanced: How to reconcile conflicting solubility reports in different solvent systems?

Methodological Answer:

Perform equilibrium solubility studies in buffered solutions (pH 1–7.4) using nephelometry .

Compare DSC thermograms to detect hydrate vs. anhydrous forms.

Use PXRD to identify polymorphic transitions affecting solubility .

Basic: How does the compound’s electronic structure influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • The electron-deficient quinoxaline ring directs electrophilic attacks to the methyleneamino group.
  • Carboxyl group deprotonation (pH >4) enhances nucleophilicity for amide bond formation .
  • DFT calculations show LUMO localization on the quinoxaline nitrogen, favoring SNAr reactions .

Advanced: What methodologies enable precise quantification in biological matrices?

Methodological Answer:

LC-MS/MS : Use a 13C^{13}C-labeled internal standard and MRM transitions (e.g., m/z 310→265) .

Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE cleanup .

Validation : Assess matrix effects (<15% CV) and recovery (>85%) per FDA bioanalytical guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.